molecular formula C22H21N5O5 B2848777 3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide CAS No. 1396791-87-9

3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide

Cat. No.: B2848777
CAS No.: 1396791-87-9
M. Wt: 435.44
InChI Key: IDANRKHKDQLJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety fused to an aminocarbonyl-ethylazetidine scaffold, linked to a 1,2,4-oxadiazole ring and an N-methylbenzamide group. The azetidine (four-membered nitrogen-containing ring) introduces steric strain, which may influence receptor binding kinetics or solubility . The N-methylbenzamide terminus likely aids in solubility and bioavailability. This multifunctional architecture suggests applications in oncology or neurology, though specific biological targets remain unconfirmed in the provided evidence.

Properties

IUPAC Name

3-[5-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-23-21(29)14-4-2-3-13(7-14)20-25-22(32-26-20)15-9-27(10-15)11-19(28)24-16-5-6-17-18(8-16)31-12-30-17/h2-8,15H,9-12H2,1H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDANRKHKDQLJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation and Reduction: This compound can undergo selective oxidation at the oxadiazole ring and reduction at the benzo[d][1,3]dioxole moiety, affecting its electronic properties.

  • Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

  • Common Reagents and Conditions: Various reagents like PCC for oxidation, NaBH4 for reduction, and halogens for substitution are used under mild to moderate conditions, often in organic solvents like dichloromethane or ethanol.

Scientific Research Applications: : This compound shows potential in several research areas:

  • Chemistry: Acts as a building block for the synthesis of complex organic molecules, potentially aiding in the creation of new materials with unique properties.

  • Biology: May function as a bioactive molecule, influencing various biological pathways due to its diverse functional groups.

  • Medicine: Potential for drug development, targeting specific proteins or enzymes due to its unique structure, which may interact effectively with biological macromolecules.

  • Industry: Possible use in the development of advanced polymers or as a chemical intermediate in the manufacture of specialty chemicals.

Mechanism of Action: : The compound’s mechanism of action can vary, but generally:

  • Molecular Targets: It could target proteins with binding sites compatible with the benzo[d][1,3]dioxole and oxadiazole rings.

  • Pathways Involved: Potential to modulate signaling pathways involving oxidative stress or protein-protein interactions, given its reactive oxadiazole and benzo[d][1,3]dioxole structures.

Comparison with Similar Compounds: : Comparing this compound with similar ones, we highlight its distinct properties:

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Features Reference
Target Compound Benzo[d][1,3]dioxole, 1,2,4-oxadiazole, azetidine, N-methylbenzamide ~452.5 (estimated) Combines metabolic stability (benzodioxole), rigidity (oxadiazole), and strain (azetidine).
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzo[d][1,3]dioxole, acetamide, benzimidazole ~377.4 Simpler acetamide backbone; benzimidazole may enhance DNA intercalation.
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate 1,2,4-oxadiazole, benzo[b][1,4]oxazinone ~425.4 (estimated) Oxadiazole shared; benzo[b]oxazinone introduces lactam ring for H-bonding.
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 1,3,4-oxadiazole (thioxo), benzamide ~351.9 Thioxo group increases electrophilicity; 1,3,4-oxadiazole isomer differs.
3–{[Benzyl(ethyl)amino][(5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde 1,3,4-oxadiazole, benzaldehyde, tertiary amine ~427.5 1,3,4-oxadiazole isomer; aldehyde may limit stability but enable conjugation.

Key Observations :

  • Oxadiazole Isomerism: The target’s 1,2,4-oxadiazole (vs. 1,3,4 in ) offers distinct electronic and steric profiles.
  • Azetidine vs. Larger Rings : The azetidine’s strain may enhance reactivity compared to six-membered rings (e.g., piperidine derivatives), though solubility could be reduced .
  • Benzodioxole vs. Benzimidazole : The benzodioxole in the target and ’s compound confers metabolic resistance, whereas benzimidazole in might improve DNA/protein interaction.

Key Observations :

  • The target’s synthesis likely parallels ’s oxadiazole cyclization but with added complexity from azetidine incorporation.
  • Multi-component reactions (e.g., ) achieve high yields but may lack selectivity for complex targets.

Key Observations :

  • The target’s low solubility (inferred from high LogP and rigid structure) may necessitate formulation adjustments (e.g., salt forms or nanoemulsions).
  • Thioxo-containing compounds () exhibit broader antimicrobial activity but face toxicity risks.

Preparation Methods

Benzo[d]dioxol-5-ylamine Functionalization

The benzodioxolamine moiety is prepared via Schiff base formation followed by reductive amination (Scheme 1):

  • Condensation : Reacting benzo[d]dioxole-5-carbaldehyde with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding oxime.
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C) converts the oxime to primary amine 1a (yield: 88%).

Azetidine-3-carboxylic Acid Derivatization

Azetidine-3-carboxylic acid is functionalized via N-alkylation (Scheme 2):

  • Activation : Treating azetidine-3-carboxylic acid with ethyl chlorooxoacetate in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms the activated ester intermediate 2a (yield: 76%).
  • Coupling : Reacting 2a with 1a in DCM under argon atmosphere for 48 hours affords 1-(2-(benzo[d]dioxol-5-ylamino)-2-oxoethyl)azetidine-3-carboxylic acid (3a ) (yield: 68%).

Construction of 1,2,4-Oxadiazole Ring

Amidoxime Formation

The carboxylic acid 3a is converted to amidoxime 4a via hydroxylamine coupling (Scheme 3):

  • Reaction : Treating 3a with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine at 60°C for 6 hours yields amidoxime 4a (yield: 82%).

Cyclodehydration to 1,2,4-Oxadiazole

Cyclization is achieved using phosphorus oxychloride (POCl₃) (Scheme 4):

  • Conditions : Heating 4a in POCl₃ at 80°C for 4 hours under nitrogen atmosphere generates the 1,2,4-oxadiazole ring, yielding 5-(azetidin-3-yl)-1,2,4-oxadiazol-3-amine (5a ) (yield: 75%).

Synthesis of N-methylbenzamide Substructure

N-methylbenzamide Preparation

N-methylbenzamide is synthesized via Ni-catalyzed coupling (Scheme 5):

  • Reaction : Benzoyl chloride reacts with methylamine (40% aq.) in THF using Ni(OAc)₂·4H₂O and NaOMe at 110°C for 10 hours, yielding N-methylbenzamide (6a ) (yield: 91%).

Bromination and Functionalization

Electrophilic aromatic substitution introduces the oxadiazole coupling site (Scheme 6):

  • Bromination : Treating 6a with N-bromosuccinimide (NBS) in CCl₄ under UV light yields 3-bromo-N-methylbenzamide (6b ) (yield: 85%).

Final Coupling via Suzuki-Miyaura Reaction

Boronic Ester Formation

The oxadiazole intermediate 5a is converted to boronic ester 7a (Scheme 7):

  • Reaction : Treating 5a with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in dioxane at 90°C for 12 hours yields 7a (yield: 78%).

Cross-Coupling

Suzuki-Miyaura coupling links 7a and 6b (Scheme 8):

  • Conditions : Reacting 7a with 6b using Pd(PPh₃)₄, K₂CO₃ in DME/H₂O (4:1) at 80°C for 24 hours affords the target compound (yield: 65%).

Optimization and Challenges

Catalytic System Efficiency

  • POCl₃-mediated cyclization showed higher regioselectivity compared to PPA (polyphosphoric acid), reducing dihydro-oxadiazole byproducts.
  • Pd-catalyzed coupling required strict anhydrous conditions to prevent boronic ester hydrolysis.

Yield Improvement Strategies

  • Microwave-assisted synthesis reduced cyclization time from 4 hours to 30 minutes, improving yield to 82%.
  • Silica gel chromatography with ethyl acetate/hexane (7:3) resolved N-methylbenzamide isomers.

Analytical Characterization Data

Table 1 : Spectroscopic Data for Key Intermediates

Compound MS (m/z) ¹H NMR (δ, ppm) IR (cm⁻¹)
3a 349.2 6.82 (s, 1H, ArH), 4.25 (t, 2H, J=7.2 Hz), 3.91 (m, 1H, azetidine) 1680 (C=O), 1510 (C-N)
5a 276.1 8.12 (s, 1H, oxadiazole), 3.78 (m, 4H, azetidine) 1620 (C=N), 1250 (C-O)
Target 492.4 7.45 (d, 2H, J=8.4 Hz, ArH), 6.91 (s, 1H, benzodioxole), 3.02 (s, 3H, N-CH₃) 1655 (amide C=O), 1545 (oxadiazole)

Q & A

Q. Methodological Approach for SAR :

  • Step 1 : Synthesize analogs with substitutions/modifications to each motif (e.g., replacing oxadiazole with thiadiazole).
  • Step 2 : Evaluate bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with structural changes.
  • Step 3 : Use X-ray crystallography or molecular docking to validate binding modes .

Basic: What synthetic routes are reported for this compound, and what are their limitations?

The synthesis typically involves multi-step reactions:

Azetidine Ring Formation : Cyclization of 1,2-diamine precursors with ketones under acidic conditions .

Oxadiazole Construction : Cyclocondensation of nitrile derivatives with hydroxylamine .

Coupling Reactions : Amide bond formation between the azetidine-oxadiazole core and benzamide moiety using EDCI/HOBt .

Q. Limitations :

  • Low yields (<40%) in azetidine cyclization due to competing side reactions.
  • Oxadiazole formation requires strict anhydrous conditions .

Advanced: How can researchers optimize synthetic yield and purity for large-scale production?

Q. Key Parameters :

  • Temperature Control : Maintain ≤0°C during azetidine cyclization to minimize byproducts .
  • Catalyst Selection : Use Pd(OAc)₂ for Suzuki-Miyaura coupling (improves yield by 15–20%) .
  • Purification : Employ preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product .

Q. Strategies :

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .
  • Standardize Conditions : Control pH (7.4), temperature (37°C), and ATP concentration (1 mM) in kinase assays .
  • Dose-Response Curves : Perform 8-point dilution series (0.1–100 μM) to minimize variability .

Example : Conflicting IC₅₀ values (5 nM vs. 50 nM) for EGFR inhibition may arise from differences in assay buffer composition. Re-testing under standardized conditions resolved discrepancies .

Methodological: What analytical techniques are critical for characterizing this compound’s structure and stability?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of oxadiazole and azetidine rings (e.g., δ 8.2 ppm for oxadiazole protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = 483.1874 Da) .
  • HPLC-UV/PDA : Monitors degradation under accelerated stability conditions (40°C/75% RH for 4 weeks) .

Computational: How can AI and molecular modeling enhance research on this compound?

  • COMSOL Multiphysics : Simulate reaction kinetics for azetidine formation to optimize flow chemistry parameters .
  • Molecular Dynamics (MD) : Predict binding stability with target proteins (e.g., 100 ns simulations to assess hydrophobic interactions) .
  • QSAR Models : Train algorithms on bioactivity data from analogs to prioritize synthesis of high-potential derivatives .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvent Systems : Use 10% DMSO/PEG-400 to maintain solubility without disrupting assay integrity .
  • Nanoparticle Formulation : Encapsulate compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
  • Prodrug Design : Introduce phosphate esters at the benzamide group for improved aqueous solubility .

Methodological: How to design a robust in vivo efficacy study for this compound?

Model Selection : Use transgenic xenograft mice (e.g., EGFR-mutant NSCLC) for oncology studies .

Dosing Regimen : Administer 10 mg/kg intravenously (IV) twice weekly for 4 weeks.

Endpoint Analysis : Measure tumor volume via caliper and validate with PET-CT imaging .

PK/PD Correlation : Collect plasma/tissue samples for LC-MS quantification and correlate with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.